molecular formula C13H14N2O3 B6317731 Tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate CAS No. 340736-79-0

Tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate

Cat. No.: B6317731
CAS No.: 340736-79-0
M. Wt: 246.26 g/mol
InChI Key: ZIZMCXFRWHUNFP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate: is a compound that features a tert-butyl ester group attached to a benzoate moiety, which is further substituted with a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms. This structure is known for its unique bioisosteric properties and a wide spectrum of biological activities .

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It’s worth noting that 1,2,4-oxadiazoles have been described as bioisosteres for amides and esters , showing higher hydrolytic and metabolic stability . This suggests that they might interact with their targets in a similar way to amides and esters.

Biochemical Pathways

Given the anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that they may interfere with the biochemical pathways of infectious agents, leading to their inhibition or destruction.

Pharmacokinetics

1,2,4-oxadiazoles have been described as having higher hydrolytic and metabolic stability , which could potentially impact their bioavailability.

Result of Action

Given the anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that they may inhibit or destroy infectious agents at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate typically involves the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile. The reaction is catalyzed by p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in a solvent such as dimethylformamide (DMF). The reaction proceeds through the formation of a nitrile oxide intermediate, which then undergoes cyclization to form the 1,2,4-oxadiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The benzoate moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)18-12(16)10-6-4-9(5-7-10)11-14-8-17-15-11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZMCXFRWHUNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=NOC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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